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Compound of Interest

Compound Name: 3-Phenoxypropyl bromide

Cat. No.: B1583762

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
Phenoxypropyl bromide (CAS No. 588-63-6), a key intermediate in organic synthesis,
particularly in the pharmaceutical industry. The document presents a comprehensive summary
of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed
experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from the *H NMR, 3C NMR, and IR
spectroscopic analyses of 3-Phenoxypropyl bromide.

Table 1: *H NMR Spectroscopic Data for 3-
Phenoxypropyl Bromide
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.27 m 2H Ar-H (ortho)
6.94 m 2H Ar-H (meta)
6.90 m 1H Ar-H (para)
4.09 t, J=5.8 Hz 2H O-CH:
3.59 t, J=6.4 Hz 2H CH2-Br
2.31 m 2H -CH2-

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: *C NMR Spectroscopic Data for 3-

Phenoxypropyl Bromide

Chemical Shift (8) ppm

Assighment

158.6 Ar-C (quaternary, C-O)
129.5 Ar-CH (meta)

121.1 Ar-CH (para)

1145 Ar-CH (ortho)

65.8 O-CH:2

325 -CH2-

30.2 CH2-Br

Solvent: CDCls, Reference: CDCIs (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak Assignments
for 3-Phenoxypropyl Bromide
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Wavenumber

( 1 Intensity Vibrational Mode Functional Group
cm-
~3060-3040 Medium C-H Stretch Aromatic C-H
~2960-2850 Medium C-H Stretch Aliphatic C-H
~1600, ~1490 Strong C=C Stretch Aromatic Ring
C-O-C Stretch
~1240 Strong ] Aryl Ether
(asymmetric)
C-O-C Stretch
~1040 Strong ) Aryl Ether
(symmetric)
C-H Out-of-plane Monosubstituted
~690, ~750 Strong
Bend Benzene
~650-550 Medium C-Br Stretch Alkyl Bromide

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to ensure reproducibility and accuracy in the characterization of 3-
Phenoxypropyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain high-resolution *H and 3C NMR spectra of 3-Phenoxypropyl bromide for
structural elucidation.

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm
probe.

Sample Preparation:

» Accurately weigh approximately 10-20 mg of 3-Phenoxypropyl bromide for *H NMR, or 50-
100 mg for 13C NMR.
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 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Cap the NMR tube securely.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16 to 64, depending on sample concentration.

Relaxation Delay: 1.0 - 2.0 seconds.

Acquisition Time: Approximately 3-4 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024 to 4096, depending on sample concentration.

Relaxation Delay: 2.0 seconds.

Acquisition Time: Approximately 1-2 seconds.

Spectral Width: -10 to 220 ppm.

Temperature: 298 K.
Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Phase correct the resulting spectrum.

o Calibrate the *H spectrum using the TMS signal at 0 ppm.

» Calibrate the 13C spectrum using the residual solvent peak of CDCIs at 77.16 ppm.
 Integrate the peaks in the *H spectrum.

o Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by
comparison with literature data and prediction software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of 3-Phenoxypropyl bromide to identify its
functional groups.

Instrumentation: A standard FT-IR spectrometer equipped with a liquid sample holder or an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid Film Method):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges
to avoid contamination.

e Place one to two drops of liquid 3-Phenoxypropyl bromide onto the surface of one salt
plate.

o Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin,
uniform film between the plates.

e Mount the sandwiched plates into the spectrometer's sample holder.

Data Acquisition:

o Collect a background spectrum of the empty sample compartment (or the clean ATR crystal)
to subtract atmospheric and instrumental interferences.

e Place the prepared sample in the spectrometer's beam path.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1583762?utm_src=pdf-body
https://www.benchchem.com/product/b1583762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Acquire the sample spectrum over a range of 4000 to 400 cm™1,
e Co-add 16 to 32 scans to improve the signal-to-noise ratio.

e The data is typically presented in terms of transmittance (%).
Data Analysis:

« |dentify the major absorption bands in the spectrum.

o Correlate the wavenumbers of these bands to specific vibrational modes of the functional
groups present in 3-Phenoxypropyl bromide (e.g., aromatic C-H, aliphatic C-H, C=C, C-O,
and C-Br).

o Compare the obtained spectrum with reference spectra from databases for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 3-Phenoxypropyl bromide.
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A logical workflow for the spectroscopic analysis of 3-Phenoxypropyl bromide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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